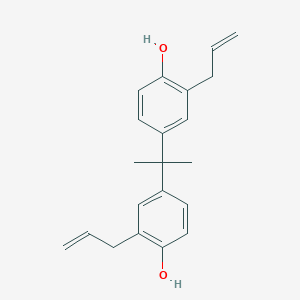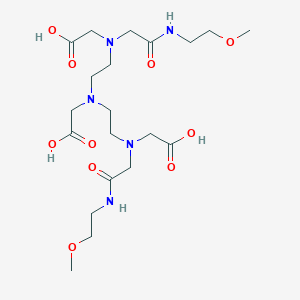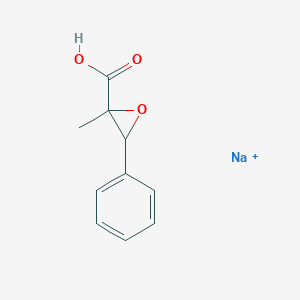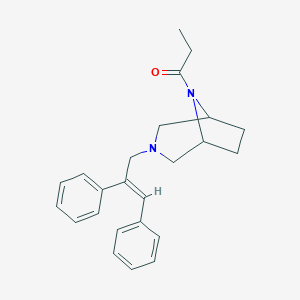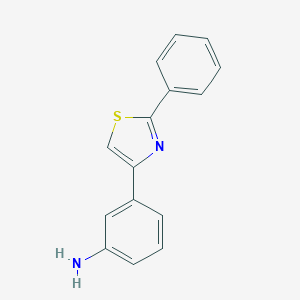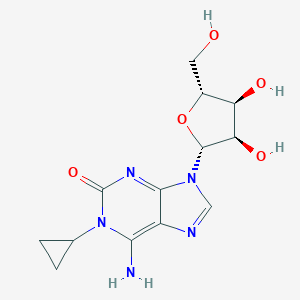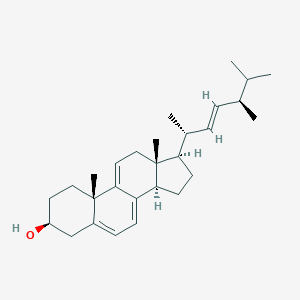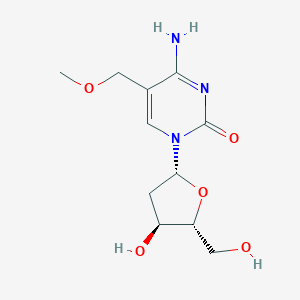
2'-Deoxy-5-(methoxymethyl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxy-5-(methoxymethyl)cytidine, also known as DMMC, is a synthetic nucleoside analog that has been widely studied for its potential applications in cancer treatment. This compound is structurally similar to the naturally occurring nucleoside cytidine, but contains a methoxymethyl group at the 5' position and a deoxyribose sugar instead of a ribose sugar. DMMC has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
Mecanismo De Acción
The antitumor activity of 2'-Deoxy-5-(methoxymethyl)cytidine is thought to be due to its ability to inhibit DNA synthesis and induce apoptosis (programmed cell death) in cancer cells. 2'-Deoxy-5-(methoxymethyl)cytidine is incorporated into the DNA of cancer cells, where it disrupts the normal structure and function of the DNA molecule. This leads to the activation of DNA damage response pathways, which ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
2'-Deoxy-5-(methoxymethyl)cytidine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer cell survival and proliferation. In addition, 2'-Deoxy-5-(methoxymethyl)cytidine has been shown to increase the sensitivity of cancer cells to radiation and chemotherapy, which may enhance the effectiveness of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2'-Deoxy-5-(methoxymethyl)cytidine for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. In addition, 2'-Deoxy-5-(methoxymethyl)cytidine is relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 2'-Deoxy-5-(methoxymethyl)cytidine in lab experiments. For example, 2'-Deoxy-5-(methoxymethyl)cytidine is highly cytotoxic and can be difficult to work with at high concentrations. In addition, the mechanism of action of 2'-Deoxy-5-(methoxymethyl)cytidine is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 2'-Deoxy-5-(methoxymethyl)cytidine. One area of interest is the development of combination therapies that incorporate 2'-Deoxy-5-(methoxymethyl)cytidine with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of new delivery methods for 2'-Deoxy-5-(methoxymethyl)cytidine, such as nanoparticles or liposomes, which may improve its effectiveness and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2'-Deoxy-5-(methoxymethyl)cytidine and identify potential biomarkers that can be used to predict patient response to treatment.
Métodos De Síntesis
The synthesis of 2'-Deoxy-5-(methoxymethyl)cytidine typically involves the reaction of 5-(methoxymethyl)-2'-deoxyuridine with cytidine deaminase, an enzyme that catalyzes the conversion of cytidine to uridine. This reaction results in the formation of 2'-Deoxy-5-(methoxymethyl)cytidine and the byproduct 5-(methoxymethyl)uridine. The purity of the synthesized compound can be improved through various purification techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2'-Deoxy-5-(methoxymethyl)cytidine has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 2'-Deoxy-5-(methoxymethyl)cytidine has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
Propiedades
Número CAS |
129580-10-5 |
|---|---|
Nombre del producto |
2'-Deoxy-5-(methoxymethyl)cytidine |
Fórmula molecular |
C11H17N3O5 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-18-5-6-3-14(11(17)13-10(6)12)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,2,4-5H2,1H3,(H2,12,13,17)/t7-,8+,9+/m0/s1 |
Clave InChI |
IEYXVEIKPXIXML-DJLDLDEBSA-N |
SMILES isomérico |
COCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
SMILES canónico |
COCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Sinónimos |
5-methoxymethyl-2-deoxycytidine 5-MoMe-DCT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



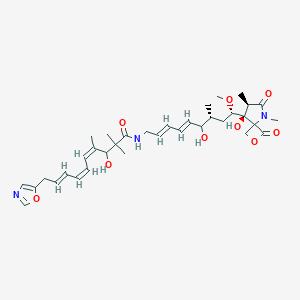
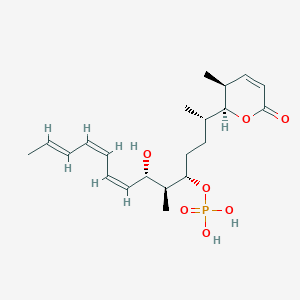
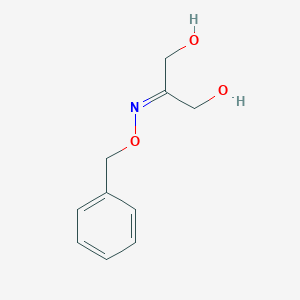
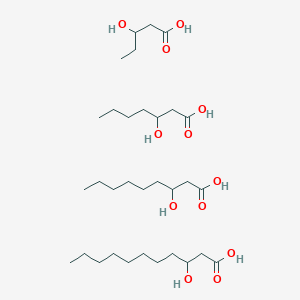
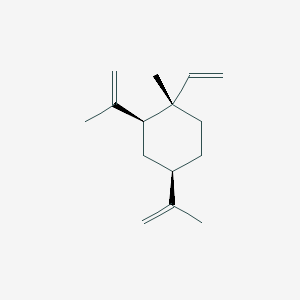
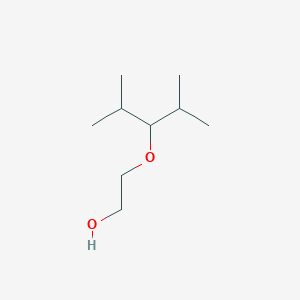
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
